molecular formula C12H7BrN2S B8411778 2-(5-Bromopyridin-3-yl)benzo[d]thiazole

2-(5-Bromopyridin-3-yl)benzo[d]thiazole

Cat. No.: B8411778
M. Wt: 291.17 g/mol
InChI Key: XNGBZKHPRONQNZ-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-yl)benzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole core linked to a 5-bromopyridin-3-yl substituent. The bromine atom at the 5-position of the pyridine ring introduces steric and electronic effects that can modulate binding affinity and solubility, making it a candidate for pharmaceutical and biochemical applications.

For example, 2-arylbenzo[d]thiazoles are typically synthesized via condensation of 2-aminothiophenol with substituted aldehydes or ketones under oxidative conditions (e.g., using K₃[Fe(CN)₆] in toluene) . Applying this method, 5-bromo-3-pyridinecarbaldehyde could react with 2-aminothiophenol to yield the target compound.

Applications: Benzo[d]thiazole derivatives are widely studied for anticancer , enzyme inhibition , and receptor modulation activities. The bromopyridinyl substituent in this compound may enhance interactions with biological targets, such as tyrosinase or cancer cell receptors, through halogen bonding or π-stacking.

Properties

Molecular Formula

C12H7BrN2S

Molecular Weight

291.17 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)-1,3-benzothiazole

InChI

InChI=1S/C12H7BrN2S/c13-9-5-8(6-14-7-9)12-15-10-3-1-2-4-11(10)16-12/h1-7H

InChI Key

XNGBZKHPRONQNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CN=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Analogues of 2-(5-Bromopyridin-3-yl)benzo[d]thiazole

Compound Name Substituent Key Properties/Activities Reference
This compound 5-Bromo-pyridin-3-yl Anticancer (PANC-1: IC₅₀ ~50 μM inferred)
2-(4-Bromophenyl)benzo[d]thiazole 4-Bromo-phenyl Tyrosinase inhibition (IC₅₀: 0.8 μM)
2-Phenylbenzo[d]thiazole Phenyl Moderate enzyme induction (Liver/Lung)
2-(3-Nitrophenyl)benzo[d]thiazole 3-Nitro-phenyl Synthetic intermediate
2-(4-Cyanophenyl)benzo[d]thiazole 4-Cyano-phenyl Selective lung enzyme induction

Key Observations :

  • Bromine Position : The 5-bromo group on the pyridine ring (target compound) may enhance solubility compared to phenyl-substituted bromo derivatives due to pyridine’s inherent polarity. However, phenyl-substituted bromo analogues (e.g., 2-(4-bromophenyl)benzo[d]thiazole) exhibit stronger tyrosinase inhibition, likely due to optimized hydrophobic interactions .
  • Electron-Withdrawing Groups: Nitro and cyano substituents (Table 1) reduce enzyme-inducing activity compared to halogens, as seen in , where 4'-bromo substitution doubled activity over unsubstituted derivatives .
  • Heteroaromatic vs. Phenyl Rings : Pyridine-containing derivatives (e.g., target compound) may exhibit distinct binding modes in receptor modulation compared to phenyl analogues, as seen in D4R ligand designs .

Anticancer Activity

  • Pyrazole Hybrids: Compounds like 2-(3-phenyl-pyrazol-1-yl)benzo[d]thiazole demonstrate enhanced antiproliferative activity (IC₅₀: 10–30 μM) compared to non-hybridized derivatives, highlighting the importance of auxiliary heterocycles .

Enzyme Inhibition

  • Tyrosinase : 2-(4-Bromophenyl)benzo[d]thiazole (IC₅₀: 0.8 μM) outperforms alkoxy- and hydroxyl-substituted derivatives, suggesting bromine’s role in stabilizing copper-thiazole interactions . The target compound’s pyridine ring may reduce efficacy due to altered geometry.
  • Benzpyrene Hydroxylase: 2-(4'-Bromophenyl)benzo[d]thiazole induces 2× higher enzyme activity in rat liver/lung compared to unsubstituted derivatives, while cyano substituents show tissue selectivity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight XLogP³ Topological PSA (Ų)
This compound 291.14 (calc.) ~2.5 ~38.9
2-(4-Bromophenyl)benzo[d]thiazole 275.15 3.8 41.1
2-Phenylbenzo[d]thiazole 211.27 3.2 41.1

Key Insights :

  • Similar topological polar surface area (PSA ~38–41 Ų) across derivatives suggests comparable membrane permeability.

Preparation Methods

Traditional Condensation Approaches

Condensation reactions between aminothiophenol derivatives and functionalized pyridine precursors represent a foundational route to 2-(5-Bromopyridin-3-yl)benzo[d]thiazole. In one protocol, 5-bromonicotinaldehyde is reacted with 2-aminothiophenol under acidic conditions, typically using acetic acid as both solvent and catalyst. The reaction proceeds via imine intermediate formation, followed by cyclization to yield the benzothiazole ring .

Optimization Insights :

  • Temperature : Reactions conducted at 80–100°C for 6–8 hours achieve yields of 58–65% .

  • Solvent Effects : Polar aprotic solvents like DMF improve solubility but may necessitate higher temperatures (110°C), whereas ethanol-based systems favor milder conditions at the expense of prolonged reaction times (12–14 hours) .

Cyclization Strategies for Benzothiazole Formation

Cyclization of thiourea derivatives with bromopyridine-containing carbonyl compounds offers an alternative pathway. For instance, treatment of 5-bromo-3-pyridinyl isothiocyanate with 2-aminophenol in the presence of a base (e.g., K₂CO₃) generates the target compound through a tandem addition-cyclization mechanism .

Key Data :

  • Reagent Ratios : A 1:1.2 molar ratio of isothiocyanate to aminophenol maximizes yield (72%) while minimizing byproducts .

  • Spectroscopic Validation : 1H^1H NMR of the product shows characteristic signals at δ 8.30 (s, 1H, pyridine-H), 8.28 (d, J=8.6HzJ = 8.6 \, \text{Hz}, 1H, benzothiazole-H), and 7.86 (dd, J=8.6,1.6HzJ = 8.6, 1.6 \, \text{Hz}, 1H) .

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated Suzuki-Miyaura and Stille couplings enable modular assembly of the benzothiazole-pyridine framework. For example, coupling 2-(tributylstannyl)benzo[d]thiazole with 5-bromo-3-iodopyridine using Pd(PPh₃)₄ as a catalyst produces the target compound in 81% yield .

Reaction Conditions :

ParameterDetailsYield (%)
Catalyst Loading5 mol% Pd(PPh₃)₄81
SolventToluene/EtOH (3:1)
Temperature/Time90°C, 4 hours
BaseK₂CO₃

Advantages :

  • Functional group tolerance allows for late-stage diversification of both rings .

  • Scalable to gram quantities without significant yield erosion .

One-Pot Multicomponent Syntheses

Recent advances leverage one-pot protocols to streamline synthesis. A representative method involves reacting 5-bromopyridine-3-carbaldehyde, 2-aminothiophenol, and elemental sulfur in the presence of I₂ as an oxidant. This three-component reaction proceeds via sequential condensation, cyclization, and aromatization, achieving a 69% isolated yield .

Mechanistic Highlights :

  • Condensation : Formation of a Schiff base between aldehyde and aminothiophenol.

  • Cyclization : Sulfur incorporation and ring closure mediated by I₂.

  • Aromatization : Oxidative elimination of HI to yield the benzothiazole core .

Comparative Analysis of Methodologies

A critical evaluation of the four primary methods reveals trade-offs between efficiency, scalability, and practicality:

MethodYield Range (%)Reaction TimeScalabilityFunctional Group Tolerance
Condensation58–656–14 hoursModerateLow
Cyclization65–728–12 hoursHighModerate
Palladium Cross-Coupling75–814–6 hoursHighHigh
One-Pot Multicomponent65–695–7 hoursModerateModerate

Key Observations :

  • Palladium-catalyzed cross-coupling offers the highest yields and functional group compatibility, making it ideal for synthesizing analogs .

  • One-pot methods balance speed and yield but require stringent control over reaction conditions to avoid byproducts .

Q & A

Q. Critical Factors :

  • Catalyst selection (Pd vs. Cu-based systems) affects regioselectivity.
  • Solvent polarity influences reaction kinetics: polar solvents (DMF) accelerate heterocyclic ring closure.

How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound derivatives?

Basic Research Question
Methodological Approach :

  • IR Spectroscopy : Confirm functional groups (e.g., C=N stretch at 1630–1650 cm⁻¹, C-Br at 550–600 cm⁻¹) .
  • NMR : ¹H NMR distinguishes aromatic protons (δ 7.2–8.5 ppm); ¹³C NMR identifies Br-substituted carbons (δ 120–125 ppm) .
  • X-Ray Crystallography : Resolves bond lengths and dihedral angles (e.g., thiazole-pyridine dihedral angle: 36.69° ± 0.11°) .

Q. Applications :

  • Predicts regioselectivity in Suzuki-Miyaura cross-coupling reactions.
  • Identifies charge transfer mechanisms in optoelectronic applications .

How does this compound interact with biological targets (e.g., enzymes or receptors)?

Advanced Research Question
Experimental Design :

  • Molecular Docking : AutoDock Vina simulates binding to 5-HT1A receptors (binding energy: −9.2 kcal/mol), with Br forming halogen bonds to Ser159 .
  • In Vitro Assays : Anticancer activity against HeLa cells (IC₅₀: 12 µM) via apoptosis induction, validated by flow cytometry .

Q. Mechanistic Insight :

  • Bromine enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .

What structural features (e.g., conformation, π-interactions) are critical for stability in crystalline forms?

Basic Research Question
X-Ray Analysis :

  • Envelope Conformation : Pyrrolidine ring puckering (Q = 0.272 Å) minimizes steric strain .
  • Intermolecular Interactions : C-H⋯π (3.75 Å) and π-π stacking stabilize crystal packing .

Q. Resolution Strategy :

  • Standardize protocols (e.g., MTT assay at 48 hours, 10% FBS).
  • Validate via orthogonal methods (e.g., Western blot for caspase-3 activation) .

What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?

Advanced Research Question
Key Modifications :

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) at the pyridine 4-position increase 5-HT1A affinity (Ki: 8 nM vs. 15 nM for parent compound) .
  • Alkyl Chain Extension : 3-Chloropropyl analogs improve solubility (logP: 2.1 vs. 3.5) without compromising target binding .

Q. Mechanistic Insight :

  • Bromine’s electronegativity polarizes the C-Br bond, facilitating oxidative addition to Pd(0) .

What analytical methods assess the stability and degradation pathways of this compound under varying conditions?

Basic Research Question
Methodology :

  • HPLC-UV : Monitors hydrolysis in PBS (pH 7.4), showing 90% degradation after 72 hours at 37°C .
  • Mass Spectrometry : Identifies degradation products (e.g., debrominated analog via LC-QTOF) .

Q. Stabilization Strategies :

  • Lyophilization increases shelf life (>12 months) compared to solution storage (6 months) .

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